molecular formula C11H16N4O6 B13819109 pGlu-Asn-Gly

pGlu-Asn-Gly

Cat. No.: B13819109
M. Wt: 300.27 g/mol
InChI Key: HYMUIMPABXIACR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pGlu-Asn-Gly (PYR-ASN-GLY-OH), a synthetic tripeptide with the molecular formula C11H16N4O6 and a molecular weight of 300.27 g/mol, is supplied for research applications. This compound is a member of the pyroglutamyl peptide family, which is known to occur in various food sources and exhibit bioactive properties . In neuroscience research, this compound is identified as a potent endogenous dipeptide analog. Studies indicate it coincides with the N-terminal segment of a vasopressin metabolite, AVP(4-9), and demonstrates a neuroprotective profile linked to the activation of neurotrophin (NGF) synthesis . Its pharmacological interest is heightened by findings that it exhibits significantly higher activity—approximately 20,000 times more potent in certain experimental models—compared to the classic nootropic drug Piracetam, suggesting a peptidergic mechanism of action . In the field of food science and sensory research, pyroglutamyl peptides like this compound are recognized as important taste-active compounds. They can contribute to umami taste perception or enhance the desirable, balanced mouthfeel in food products such as soy sauce, making them subjects of study for flavor chemistry . Researchers value this tripeptide for its potential applications in studying cognitive processes, neuroprotection, and the molecular basis of taste. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N4O6

Molecular Weight

300.27 g/mol

IUPAC Name

2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid

InChI

InChI=1S/C11H16N4O6/c12-7(16)3-6(10(20)13-4-9(18)19)15-11(21)5-1-2-8(17)14-5/h5-6H,1-4H2,(H2,12,16)(H,13,20)(H,14,17)(H,15,21)(H,18,19)/t5-,6-/m0/s1

InChI Key

HYMUIMPABXIACR-WDSKDSINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)O

Origin of Product

United States

Discovery, Isolation, and Early Characterization Methodologies for Pglu Asn Gly

Historical Context of pGlu-Asn-Gly Identification in Biological Systems

The identification of pyroglutamyl peptides dates back to the mid-20th century with the discovery of thyrotropin-releasing hormone (TRH), which has the sequence pGlu-His-Pro-NH2. This discovery was a landmark in endocrinology and peptide research, highlighting the existence and biological importance of N-terminally modified peptides. Since then, numerous other pGlu peptides have been identified in a variety of biological systems, from bacteria to humans. researchgate.net

These peptides are involved in a wide range of physiological processes. For instance, bombesin (B8815690) (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) and related peptides are found in the skin of amphibians and the mammalian gastrointestinal tract and brain, where they act as signaling molecules. explorationpub.comfrontiersin.org Adipokinetic hormones (AKHs) in insects, which regulate energy metabolism, also commonly feature an N-terminal pGlu residue. jneurosci.orgchemicalbook.com

While the specific discovery of this compound in a biological system is not well-documented in prominent scientific literature, its existence is confirmed through its chemical synthesis and availability from various suppliers, identified by the CAS number 73024-87-0. myskinrecipes.comhumeau.comoup.com It is plausible that this compound could exist as a fragment of a larger protein or as a product of specific enzymatic cleavage in certain biological contexts that have yet to be fully explored. The general historical context of pGlu peptides suggests that the identification of novel members of this family, including smaller tripeptides, is an ongoing area of research.

Methodological Approaches for Initial Isolation from Complex Biological Matrices

The isolation of peptides like this compound from complex biological sources such as tissue extracts, venom, or food products typically involves a multi-step purification process. The initial step is often a crude extraction, followed by various chromatographic techniques to separate the peptide of interest from a multitude of other molecules.

Common Isolation Techniques for Peptides:

TechniquePrincipleApplication in this compound Isolation
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Useful for an initial fractionation to separate smaller peptides from larger proteins and other macromolecules.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.This compound has a neutral pyroglutamyl residue, a neutral asparagine, and a neutral glycine (B1666218), but the overall charge can be influenced by pH. IEX can be used to separate it from charged peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.This is a high-resolution technique commonly used in the final stages of purification. The hydrophobicity of this compound would determine its retention time.

For example, the isolation of pGlu-containing peptides from snake venom involved initial gel filtration followed by multiple steps of HPLC. researchgate.net Similarly, pGlu peptides in fermented foods like sake have been isolated using a combination of cation-exchange, size-exclusion, and reversed-phase chromatography. wikipedia.org These established methodologies would be directly applicable to the isolation of this compound from a hypothetical biological source.

Research Techniques for Preliminary Biochemical Characterization of this compound Activity

Once a peptide is isolated and purified, its biological activity is characterized through various in vitro and in vivo assays. The nature of these assays depends on the suspected function of the peptide. For pGlu peptides, a range of biological activities has been reported, offering clues as to the potential functions of this compound.

Reported Activities of Various pGlu Peptides:

pGlu PeptideReported Biological ActivityReference
pGlu-LeuHepatoprotective, anti-colitic wikipedia.org
pGlu-Asn-IleAnti-colitic wikipedia.org
pGlu-Lys-TrpWeak inhibitor of angiotensin-converting enzyme researchgate.net
pGlu-His-GlyInhibits colon epithelial cell proliferation nih.gov

To characterize the biochemical activity of this compound, researchers would likely employ a battery of screening assays. These could include:

Cell proliferation assays to determine any anti-mitotic or growth-promoting effects on various cell lines. nih.gov

Enzyme inhibition assays to test for effects on enzymes like angiotensin-converting enzyme or proteases. researchgate.net

Receptor binding assays to identify if the peptide interacts with specific cellular receptors, such as G protein-coupled receptors. explorationpub.com

In vivo studies in animal models to investigate systemic effects, for example on inflammation, metabolism, or gastric function. nih.gov

A study on analogues of thyrotropin-releasing hormone (TRH), such as pGlu-Asn-Pro-NH2, investigated their ability to inhibit pyroglutamyl-peptidase II, demonstrating how modifications of a core pGlu-Asn sequence can be systematically evaluated for specific biological activities. researchgate.net

Evolution of Techniques for De Novo Peptide Sequencing Applied to this compound

Determining the amino acid sequence of a peptide is crucial for its identification and synthesis. However, the N-terminal pyroglutamyl residue of peptides like this compound poses a significant challenge to traditional sequencing methods.

The classical method for peptide sequencing is Edman degradation , which sequentially removes amino acids from the N-terminus. This method requires a free N-terminal amino group to react with the Edman reagent. The cyclic structure of pyroglutamic acid means it lacks this free amino group, rendering the peptide "blocked" and resistant to Edman degradation.

To overcome this, techniques evolved:

Enzymatic Deblocking: The use of the enzyme pyroglutamate (B8496135) aminopeptidase (B13392206) (PGAP) became a key step. This enzyme specifically cleaves the N-terminal pyroglutamyl residue, exposing a free N-terminus that can then be sequenced by Edman degradation. This combined enzymatic and chemical approach was instrumental in sequencing many pGlu-containing peptides.

Mass Spectrometry (MS): The advent of mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), revolutionized peptide sequencing. Tandem mass spectrometry (MS/MS) allows for the direct sequencing of peptides, including those with blocked N-termini. In MS/MS, the peptide ion is isolated, fragmented, and the masses of the fragments are measured. The resulting fragmentation pattern provides information about the amino acid sequence. This is known as de novo sequencing. Modern deep learning algorithms have further enhanced the accuracy of de novo sequencing from MS/MS data.

Evolution of Sequencing Techniques for pGlu Peptides:

TechniqueDescriptionApplicability to this compound
Edman Degradation Sequential removal of N-terminal amino acids.Not directly applicable due to the blocked N-terminus.
Enzymatic Deblocking + Edman Degradation Use of pyroglutamate aminopeptidase to remove pGlu, followed by Edman degradation.A viable, though more complex, approach.
Tandem Mass Spectrometry (MS/MS) Fragmentation of the peptide ion and analysis of fragment masses to determine the sequence.The modern standard for sequencing pGlu peptides, as it does not require a free N-terminus.

Therefore, while the specific research narrative of this compound is limited, the well-established methodologies for the broader family of pyroglutamyl peptides provide a clear and robust framework for its future investigation.

Biosynthesis and Post Translational Modification Pathways of Pglu Asn Gly

Enzymatic Pathways Involved in pGlu-Asn-Gly Formation

The formation of this compound is a multi-step process that begins with a precursor peptide and involves specific enzymatic modifications to yield the final tripeptide structure.

Role of Glutaminyl Cyclase in Pyroglutamate (B8496135) Formation at the N-terminus

The hallmark of the this compound tripeptide is the N-terminal pyroglutamate (pGlu) residue. This modification is critical as it confers resistance to degradation by aminopeptidases, thereby increasing the peptide's stability. The formation of pGlu from an N-terminal glutamine (Gln) residue is catalyzed by the enzyme glutaminyl cyclase (QC). nih.govnih.gov While this cyclization can occur spontaneously, QC significantly accelerates the reaction rate. nih.gov

QC is a zinc-dependent metalloenzyme that facilitates the intramolecular cyclization of the N-terminal Gln residue of a precursor peptide, leading to the formation of the pGlu residue and the release of ammonia. nih.govnih.gov This post-translational modification is essential for the maturation and function of numerous bioactive peptides and proteins. nih.govnih.gov There are two main forms of glutaminyl cyclase in mammals: a secreted form (QC) and a Golgi-resident form known as isoQC (QPCTL). portlandpress.comedpsciences.org

The enzymatic reaction catalyzed by glutaminyl cyclase is summarized in the following table:

SubstrateEnzymeProductByproduct
Gln-Asn-Gly-... (precursor peptide)Glutaminyl Cyclase (QC)This compound-...NH₃

This table illustrates the conversion of an N-terminal glutamine residue to a pyroglutamate residue, a key step in the maturation of this compound.

Precursor Processing and Cleavage Events Leading to this compound

Like many bioactive peptides, this compound is likely synthesized as part of a larger precursor protein, or propeptide. nih.govresearchgate.net This precursor undergoes a series of proteolytic cleavage events to release the mature tripeptide. The biogenesis of such peptides is a highly regulated process that occurs within the secretory pathway. nih.govpnas.org

The process typically begins with the removal of an N-terminal signal peptide upon the precursor's entry into the endoplasmic reticulum. pnas.org Subsequently, the propeptide is cleaved at specific sites by a family of enzymes known as proprotein convertases (PCs), such as furin. nih.gov These enzymes recognize and cleave at specific amino acid sequences, often pairs of basic residues (e.g., Lys-Arg or Arg-Arg), flanking the peptide to be released. nih.govresearchgate.net For this compound, this would imply a precursor structure where the Gln-Asn-Gly sequence is flanked by such cleavage sites.

Specific Enzyme Systems Catalyzing Asparagine and Glycine (B1666218) Incorporation

The incorporation of asparagine (Asn) and glycine (Gly) into the this compound tripeptide is a result of the translation of the precursor protein's mRNA. The specific codons in the mRNA dictate the sequence of amino acids, including asparagine and glycine, in the nascent polypeptide chain.

Following the initial proteolytic cleavages, further processing by exopeptidases may be required to trim the peptide to its final this compound form. While specific enzymes for the synthesis of the Asn-Gly peptide bond outside of ribosomal translation are not well-documented for this tripeptide, asparagine peptide lyases are known to be involved in peptide bond cleavage at asparagine residues, representing a distinct class of proteolytic enzymes. nih.govresearchgate.net However, their role in the synthesis of this compound is not established.

Regulation of this compound Biosynthesis at the Molecular Level

The cellular levels and activity of this compound are tightly controlled through the regulation of the enzymes involved in its biosynthesis.

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of glutaminyl cyclase, a key enzyme in this compound formation, is subject to transcriptional and translational regulation. For instance, the expression of QC can be co-regulated with its substrates. Studies have shown that the expression of QPCT (the gene encoding QC) can be induced by inflammatory stimuli such as TNF-α and IL-1β, and this regulation can be mediated by transcription factors like NF-κB. portlandpress.com Furthermore, cellular stress conditions can influence the expression of enzymes involved in post-translational modifications. nih.gov

Translational regulation controls the rate at which the mRNA for a biosynthetic enzyme is translated into a protein. wikipedia.org This can be influenced by various factors, including the availability of initiation factors and the presence of inhibitory proteins that can bind to the mRNA and prevent its translation. youtube.com

Post-Translational Regulation Mechanisms Affecting this compound Formation

Post-translational modifications (PTMs) are crucial for regulating the activity and localization of the enzymes involved in this compound biosynthesis. wikipedia.orgpharmiweb.comnih.gov The activity of proprotein convertases, for example, is regulated by the pH and ionic environment of the cellular compartments they reside in, such as the Golgi apparatus and secretory vesicles. pnas.org

The enzymes themselves can also be subject to PTMs, such as phosphorylation, which can alter their catalytic activity. thermofisher.com For instance, the activation of certain kinases can lead to the phosphorylation and subsequent activation of other enzymes in the biosynthetic pathway. youtube.com Additionally, the localization of the enzymes within the secretory pathway ensures that the modifications and cleavage events occur in a sequential and controlled manner. nih.gov

The following table summarizes the key enzymes and regulatory factors in the proposed biosynthesis of this compound:

StepEnzyme/FactorFunctionRegulation
Transcription Transcription Factors (e.g., NF-κB)Regulate the expression of biosynthetic enzyme genes (e.g., QPCT).Induced by cellular signals (e.g., cytokines).
Translation Ribosomes, Initiation FactorsSynthesize precursor protein and biosynthetic enzymes.Controlled by mRNA stability and availability of translation machinery.
Precursor Processing Proprotein Convertases (e.g., Furin)Cleave the precursor protein to release the Gln-Asn-Gly peptide.pH, ionic conditions, and localization within the secretory pathway.
N-terminal Modification Glutaminyl Cyclase (QC)Catalyzes the formation of the N-terminal pyroglutamate residue.Substrate availability, enzyme expression levels.

This interactive data table provides a summary of the key molecular players and regulatory mechanisms in the biosynthesis of this compound.

Enzymatic Degradation and Metabolic Fate of Pglu Asn Gly

Identification and Characterization of Peptidases Acting on pGlu-Asn-Gly

The enzymatic breakdown of this compound is initiated by peptidases that can be broadly categorized based on their cleavage site and mechanism of action. These include enzymes that specifically recognize the N-terminal pyroglutamyl residue and others that act on internal or C-terminal peptide bonds.

Pyroglutamyl peptidases (PGPs), also known as pyroglutamyl-aminopeptidases, are a class of enzymes that specifically cleave the pyroglutamyl (pGlu) residue from the N-terminus of peptides. nih.govnih.gov There are different types of PGPs with varying substrate specificities.

Type I Pyroglutamyl Peptidase: This is a cytosolic cysteine peptidase with a broad substrate specificity, capable of removing pGlu from various peptides. nih.gov

Type II Pyroglutamyl Peptidase: A membrane-bound metalloenzyme, this type exhibits a narrow substrate specificity, primarily acting on thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov

Serum Pyroglutamyl Peptidase (Thyroliberinase): Found in mammalian serum, this enzyme shares characteristics with Type II PGP, including a high molecular mass and a restricted substrate specificity for TRH. nih.gov

The susceptibility of this compound to these enzymes would depend on the specific type of PGP present in the tissue or fluid where the peptide is located. The broad specificity of Type I PGP suggests it is a likely candidate for initiating the degradation of this compound by removing the N-terminal pGlu.

Following the potential removal of the pGlu residue, or acting in concert, other peptidases can further degrade the resulting dipeptide (Asn-Gly) or the intact tripeptide. Peptidases are broadly classified as endopeptidases, which cleave within the peptide chain, and exopeptidases, which cleave at the ends. nih.gov

Endopeptidases: These enzymes could potentially cleave the peptide bond between asparagine and glycine (B1666218). Specific endopeptidases that recognize Asn-Gly linkages have been identified, such as the protease involved in the post-translational cleavage of glycinin in soybeans. nih.gov

Exopeptidases:

Aminopeptidases: These enzymes remove single amino acids from the N-terminus. nih.gov If the pGlu residue is removed, an aminopeptidase (B13392206) could then cleave the asparagine residue. Aminopeptidase N, for instance, preferentially hydrolyzes substrates with an N-terminal alanine (B10760859) but can act on other neutral amino acids. nih.gov

Carboxypeptidases: These enzymes remove single amino acids from the C-terminus. nih.gov A carboxypeptidase could act on this compound to remove the C-terminal glycine.

The specific endopeptidases and exopeptidases involved in the hydrolysis of this compound in a physiological context would depend on their tissue distribution, subcellular localization, and substrate specificity.

Molecular Mechanisms of this compound Degradation

The breakdown of this compound involves the hydrolytic cleavage of its peptide bonds. The nomenclature for protease cleavage sites designates the residues on either side of the scissile bond as P1 and P1'. peakproteins.com

The primary cleavage sites in this compound are the peptide bonds between pGlu and Asn, and between Asn and Gly.

Cleavage of the pGlu-Asn bond: This is the initial step in degradation by pyroglutamyl peptidases, releasing the pGlu moiety and the dipeptide Asn-Gly.

Cleavage of the Asn-Gly bond: This bond can be a target for specific endopeptidases. nih.gov Non-enzymatic cleavage of the Asn-Gly bond can also occur via hydroxylamine under specific laboratory conditions. nih.govresearchgate.net Quantum chemical calculations have been used to study the mechanism of nonenzymatic peptide bond cleavage at the C-terminal side of asparagine residues. acs.org

The proteolytic processing can proceed through different pathways, either starting with the removal of the pGlu residue or an internal cleavage at the Asn-Gly bond, followed by further degradation by other peptidases.

The N-terminal pyroglutamyl residue confers significant resistance to degradation by general aminopeptidases. researchgate.net This is due to the cyclic lactam structure of pGlu, which is not recognized by many aminopeptidases that require a free N-terminal amino group. This stability can prolong the biological half-life of pGlu-containing peptides. researchgate.netresearchgate.net

However, the pGlu moiety is susceptible to cleavage by specific pyroglutamyl peptidases. The rate of this cleavage is influenced by the amino acid adjacent to the pGlu residue. Studies on the acid hydrolysis of pGlu-peptides have shown that the nature of the neighboring amino acid side chain affects the stability of the pyroglutamyl-peptide bond. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of Pglu Asn Gly

Identification and Characterization of pGlu-Asn-Gly Binding Partners

The biological activity of a peptide is contingent upon its interaction with specific molecular partners. These interactions can be mediated by dedicated receptor proteins or through non-receptor-mediated associations with other biomolecules.

Putative Receptor Systems for this compound

Direct evidence for a receptor specific to the tripeptide this compound is not established. However, studies on larger peptides containing the pGlu-Asn- sequence, such as the arginine-vasopressin fragment AVP(4-9) (pGlu-Asn-Cys(Cys)-Pro-Arg-Gly-NH2), have identified novel binding sites.

Pharmacological characterization in rat hippocampus has revealed a specific binding site for AVP(4-9). nih.gov Radioligand binding assays demonstrated that these sites are distinct from the known V1a, V1b, and V2 vasopressin receptors. nih.gov This suggests the existence of a unique receptor system that recognizes the pGlu-Asn- motif as part of a larger peptide sequence. The binding of AVP(4-9) to this putative receptor was shown to initiate downstream signaling events, indicating it is a functional, signal-transducing entity. nih.gov

Table 1: Characteristics of the Putative AVP(4-9) Receptor System

Feature Description Source
Location Identified in rat hippocampus membrane preparations. nih.gov
Specificity Binding is specifically displaced by AVP(4-9). nih.gov
Distinction Does not bind to cloned rat V1a, V1b, and V2 vasopressin receptors. nih.gov

| Function | Activates the Ins(1,4,5)P3/Ca2+ signaling pathway. | nih.gov |

Intracellular Signaling Pathways Modulated by this compound

The interaction of peptides with their binding partners, particularly G-protein coupled receptors (GPCRs), triggers a cascade of intracellular events that culminate in a cellular response. These pathways often involve second messengers, protein kinases, and changes in ion concentrations.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

GPCRs constitute a large family of seven-transmembrane domain receptors that are primary targets for numerous peptides and hormones. bmglabtech.comfrontiersin.org Upon ligand binding, the receptor undergoes a conformational change, enabling it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein (composed of Gα and Gβγ subunits). nih.gov This interaction promotes the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ components, both of which can then modulate the activity of downstream effectors like adenylyl cyclase and phospholipase C. frontiersin.orgnih.gov

The study of the AVP(4-9) peptide, which begins with the pGlu-Asn sequence, provides a concrete example of such a signaling cascade. nih.gov Binding to its putative receptor in hippocampal cells leads to the activation of the inositol (B14025) phosphate (B84403) pathway. nih.gov Specifically, it causes an increase in inositol(1,4,5)-trisphosphate (Ins(1,4,5)P3), a key second messenger that triggers the release of calcium from intracellular stores. nih.gov This demonstrates that a peptide containing the pGlu-Asn- motif can activate a GPCR signaling cascade that couples to phospholipase C and subsequent second messenger generation.

Modulation of Enzyme Activity by this compound

Peptides can act as modulators of enzyme activity, either enhancing or inhibiting their catalytic function. rsc.orgfrontiersin.org Research on pyroglutamyl-peptidase II (PPII), an enzyme that cleaves N-terminal pyroglutamic acid from peptides like thyrotropin-releasing hormone (TRH), has shown that peptides containing a pGlu-Asn- structure can act as competitive inhibitors. researchgate.net

Specifically, the peptide pGlu-Asn-ProNH2 was identified as a competitive inhibitor of PPII. researchgate.net Molecular modeling and structure-activity relationship studies suggest that hydrogen bonding between the asparagine side chain and the enzyme is a key factor for its inhibitory properties. researchgate.net This indicates that the pGlu-Asn- core structure is recognized by the enzyme's active site. Given these findings, it is plausible that this compound could similarly function as a modulator for PPII or other peptidases that recognize pGlu- and Asn-containing substrates.

Effects on Intracellular Ion Homeostasis (e.g., Calcium)

Intracellular ion homeostasis, particularly that of calcium (Ca2+), is a critical component of cell signaling. mdpi.comcoolled.com Calcium acts as a ubiquitous second messenger, regulating a vast array of cellular processes. mdpi.com The study of the AVP(4-9) peptide fragment provides direct evidence that a pGlu-Asn- containing peptide can modulate intracellular calcium concentrations (Ca2+). nih.gov

In rat hippocampal cells, AVP(4-9) was shown to cause a significant increase in Ca2+. nih.gov This increase was found to originate from two distinct sources:

Release from intracellular stores : The peptide stimulates the Ins(1,4,5)P3 pathway, which in turn opens channels on the endoplasmic reticulum, releasing stored Ca2+ into the cytosol. nih.gov

Influx from extracellular calcium : The elevation of intracellular calcium is also partially dependent on the presence of extracellular Ca2+ and can be inhibited by calcium channel blockers, indicating that the peptide also triggers an influx of Ca2+ across the plasma membrane. nih.gov

This dual mechanism for elevating cytosolic calcium highlights a potent signaling function that could be characteristic of peptides containing the this compound sequence.

Table 2: Summary of Potential Molecular Interactions of this compound

Interaction Type Potential Target Mechanism Consequence Source
Receptor Binding Putative GPCR (e.g., AVP(4-9) receptor) Binding to a seven-transmembrane receptor. Activation of G-protein signaling (e.g., InsP3 pathway). nih.gov
Enzyme Modulation Pyroglutamyl-peptidase II (PPII) Competitive inhibition via active site binding. Inhibition of enzyme activity, potentially affecting the metabolism of other neuropeptides. researchgate.net
Ion Homeostasis Intracellular Ca2+ stores, plasma membrane Ca2+ channels GPCR-mediated InsP3 production and potential direct channel modulation. Increase in cytosolic Ca2+ concentration. nih.gov

| Non-Receptor Interaction | Integrins (following deamidation) | Deamidation of Asn-Gly to isoDGR motif, which binds integrins. | Potential modulation of cell adhesion. | science.gov |

Allosteric Modulation and Conformational Dynamics of this compound-Target Interactions

The tripeptide this compound is a subject of research for its potential interactions with biological targets, where its mechanism may involve allosteric modulation and is intrinsically linked to its conformational dynamics. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. longdom.org This modulation can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand. longdom.org The specific interactions of this compound are not extensively detailed in the provided results, but related peptide structures offer insights into the principles of their molecular mechanisms.

The conformational flexibility of a peptide is crucial for its interaction with a receptor. Studies on similar peptides, such as analogs of the adipokinetic hormone (AKH), which share structural motifs with this compound, reveal that their three-dimensional shape in different environments dictates their biological activity. For instance, nuclear magnetic resonance (NMR) and molecular dynamics simulations have shown that these peptides can adopt different preferred conformations in water versus a membrane-like environment (dodecylphosphocholine micelles). msu.ac.zw These conformational shifts, often involving β-turns, are critical for receptor binding and activation. msu.ac.zwnih.gov For example, the orientation of specific side chains, such as asparagine, can determine the peptide's ability to interact effectively with its receptor. nih.gov

The binding of a ligand to a receptor can be influenced by the receptor's own conformational state. G-protein coupled receptors (GPCRs), a common target for such peptides, exist in multiple conformational states, ranging from inactive to fully active. mdpi.com The binding of a ligand can stabilize a particular conformation. Homology modeling of GPCRs, such as the adipokinetic hormone receptor, suggests the existence of "open" and "closed" conformations that affect the accessibility of the binding pocket to the ligand. nih.gov

In the context of allosteric modulation, a ligand like this compound could bind to an extracellular domain of a receptor, inducing a conformational change that propagates to the transmembrane domain, thereby affecting the binding or signaling of the primary ligand. mdpi.com Computational studies on the thyrotropin-releasing hormone (TRH) receptor have explored how antagonists can bind to allosteric sites on the extracellular domain, distinct from the orthosteric site where TRH binds. mdpi.comnih.gov This highlights the potential for peptides to act as allosteric modulators by interacting with surface-exposed regions of a receptor.

The table below summarizes key research findings on the conformational dynamics and receptor interactions of peptides structurally related to this compound, which help to infer the potential mechanisms of this compound itself.

Peptide/SystemKey FindingsResearch Focus
Adipokinetic Hormones (e.g., Del-CC)Exhibit different conformations in aqueous vs. membrane-like environments. The orientation of the Asn7 side chain is crucial for receptor binding and biological activity. msu.ac.zwnih.govConformational Dynamics & Receptor Interaction
Thyrotropin-Releasing Hormone (TRH) ReceptorAntagonists can bind to allosteric sites on the extracellular domain, separate from the orthosteric binding pocket for TRH. mdpi.comnih.govAllosteric Modulation
Adipokinetic Hormone Receptor (AKHR)Homology models suggest "open" and "closed" receptor conformations that influence ligand accessibility and binding affinity. nih.govConformational Dynamics of Receptor
G-Protein Coupled Receptors (GPCRs)Exist in a range of conformational states. Allosteric modulators can bind to less conserved regions, offering higher specificity. longdom.orgfrontiersin.orgGeneral Mechanism of Allosteric Modulation

Cellular and Physiological Roles of Pglu Asn Gly in Biological Systems Non Clinical Focus

Role of pGlu-Asn-Gly in Specific Cellular Processes

While direct studies on this compound are scarce, the roles of larger peptides containing these residues provide insight into their potential influence on fundamental cellular activities.

The sequence Gly-Asn is found within Bombesin (B8815690) (BN), a 14-amino acid peptide, and its analogues, which are known to be potent modulators of cell proliferation. researchgate.net Bombesin-like peptides have been shown to act as growth factors in various cell types, including Swiss 3T3 murine fibroblasts and several human cancer cell lines. pnas.orgnih.govucl.ac.uk The action is mediated through specific bombesin receptors, and activation can stimulate DNA synthesis and cell division. ucl.ac.uk

For instance, studies on Swiss 3T3 cells are a classic model for demonstrating the mitogenic effects of bombesin. ucl.ac.uk The binding of bombesin to its receptors on these cells initiates a signaling cascade that leads to cell growth. pnas.orgnih.gov While carrier peptides related to bombesin showed no effect on cell proliferation at concentrations of 10⁻⁷ M and lower, cytotoxic conjugates designed from these peptides demonstrated significant antiproliferative activity on various cancer cell lines in vitro. nih.gov

Table 1: In Vitro Antiproliferative Activity of Bombesin-Related Compounds

This table presents data on the cytotoxic effects of bombesin (BN) analogues on different cell lines. The data is illustrative of how peptides containing the Gly-Asn sequence can be involved in modulating cell proliferation.

Cell LineCompoundActivityReference
DMS-53 (Human Lung Cancer)AN-201 (2-pyrrolino-DOX)~2500 times more effective than Doxorubicin nih.gov
CFPAC-1 (Human Pancreatic Cancer)Cytotoxic BN AnalogsInhibitory effects on in vitro growth nih.gov
PC-3 (Human Prostate Cancer)Cytotoxic BN AnalogsInhibitory effects on in vitro growth nih.gov
MKN-45 (Human Gastric Cancer)Cytotoxic BN AnalogsInhibitory effects on in vitro growth nih.gov
Swiss 3T3 CellsBombesinStimulates DNA synthesis and proliferation ucl.ac.uk

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and it is governed by complex signaling pathways. nih.gov These pathways can be broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor-mediated). nih.govqiagen.com The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from mitochondria, which then forms an apoptosome complex with Apaf-1 and procaspase-9 to activate executioner caspases like caspase-3. nih.govqiagen.com The extrinsic pathway is initiated by the binding of external ligands (e.g., TNF-α, FasL) to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.govmdpi.com

While no direct studies link the this compound tripeptide to the modulation of apoptosis, the N-terminal pyroglutamate (B8496135) (pGlu) residue is a common feature in many biologically active peptides and proteins. researchgate.net This modification protects peptides from degradation by aminopeptidases, thereby increasing their stability and bioavailability, which could indirectly influence their ability to engage with pathways controlling cell survival. researchgate.netdcu.ie

Peptides containing sequences similar to this compound are known to play roles in metabolism, particularly in invertebrate model systems. The adipokinetic hormone (AKH) family of peptides, which often begin with pGlu and contain Asn, are crucial regulators of energy metabolism in insects. jneurosci.orgeje.cz For example, locust adipokinetic hormone (Lom-AKH-I: pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2) mobilizes carbohydrates and lipids from the fat body to be used as fuel during flight. eje.cz This process involves the activation of key enzymes like glycogen (B147801) phosphorylase and triacylglycerol lipase (B570770) via signal transduction pathways that can involve cAMP and intracellular calcium. eje.cz

Another related peptide, the hypertrehalosemic neuropeptide from the cockroach Nauphoeta cinerea (pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2), is involved in carbohydrate metabolism by increasing the concentration of trehalose, the primary blood sugar in insects. sigmaaldrich.com

Functional Contributions of this compound in Organ and Tissue Homeostasis within Model Organisms

The presence of this compound motifs in larger neuropeptides highlights their contribution to the complex communication systems that maintain stability in organs and tissues.

Peptides containing the this compound sequence or variations thereof have been identified as having significant neuromodulatory functions in both invertebrate and vertebrate models.

In invertebrates, a gonadotropin-releasing hormone (GnRH)-like peptide identified in the sea hare Aplysia californica has the sequence pGlu-Asn-Tyr-His-Phe-Ser-Asn-Gly-Trp-Tyr-Ala-NH2. cabidigitallibrary.org Such peptides are known to function as neurotransmitters or neuromodulators within the nervous systems of these animals. cabidigitallibrary.orgscispace.com Similarly, Red Pigment Concentrating Hormone (RPCH) (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2), found in crustaceans, was initially known for its hormonal role but is now understood to also function as a neuromodulator in the stomatogastric ganglion (STG), a neural circuit that controls the animal's stomach movements. biologists.com

In a vertebrate model, a major metabolite of Arginine Vasopressin (AVP), the fragment AVP(4-9) (pGlu-Asn-Cys(Cys)-Pro-Arg-Gly-NH2), has been shown to have potent effects on memory and learning. nih.gov Research on rat hippocampal cells demonstrated that this peptide activates a novel receptor, distinct from known vasopressin receptors. This activation leads to an increase in intracellular calcium concentrations, suggesting a role in synaptic signaling and plasticity, which are fundamental for organ homeostasis in the central nervous system. nih.gov

Table 2: Neuromodulatory Peptides Containing this compound or Related Sequences

Peptide Name/Fragment Sequence Model Organism Observed Neuromodulatory Role Reference
AVP(4-9) pGlu-Asn-Cys(Cys)-Pro-Arg-Gly-NH2 Rat Improves learning and memory; increases intracellular calcium in hippocampal cells. nih.gov
Aplysia GnRH-like peptide pGlu-Asn-Tyr-His-Phe-Ser-Asn-Gly-Trp-Tyr-Ala-NH2 Sea Hare (Aplysia californica) Putative neurotransmitter/neuromodulator in the nervous system. cabidigitallibrary.orgscispace.com

Beyond the nervous system, peptides containing the Gly-Asn sequence, such as Bombesin, exert paracrine functions. In different tissues, GnRH-like molecules also have paracrine roles, such as affecting steroid hormone production in the gonads. cabidigitallibrary.org Bombesin and the related Gastrin-Releasing Peptide (GRP) are found in the gastrointestinal tract and act locally to influence gut motility and secretion.

Furthermore, studies in BRS-3 (bombesin receptor subtype 3) knockout mice reveal the importance of this signaling system in maintaining metabolic homeostasis. These mice develop obesity, hyperphagia, and impaired glucose metabolism, indicating that the endogenous ligand for BRS-3, which is a bombesin-like peptide, has a critical endocrine or paracrine function in regulating energy balance and glucose homeostasis. nih.gov Adipokinetic hormones (AKHs) in insects are classic examples of endocrine signaling, where they are released from the corpora cardiaca into the hemolymph to act on the distant fat body tissue. jneurosci.org

Involvement in Other Physiological Systems (e.g., immune response, stress response) in Model Organisms

Scientific literature does not currently contain direct evidence detailing a specific physiological role for the tripeptide this compound in the immune or stress responses of model organisms. The biological significance of this particular peptide remains largely uncharacterized. However, analysis of its constituent components and related chemical motifs provides context for its potential interactions within biological systems.

A crucial consideration for peptides with an N-terminal "X-Asn-Gly" sequence is their propensity to undergo spontaneous, non-enzymatic cyclization. Research has identified a novel peptide modification corresponding to the N-terminal cyclization of peptides with this X-Asn-Gly motif. nih.gov This reaction occurs during sample preparation for proteomics and is dependent on pH. nih.gov It shares the same succinimide (B58015) intermediate as the well-documented process of asparagine (Asn) deamidation, suggesting a chemical rather than a specific, enzyme-driven physiological origin for this structure. nih.govresearchgate.net This indicates that the presence of a cyclized Asn-Gly structure may, in some contexts, be an artifact of laboratory procedures rather than a targeted biological signal.

While the tripeptide itself has no documented immune function, its constituent amino acids are known to be involved in physiological stress and immunity. Glycine (B1666218), for instance, has been shown to possess anti-inflammatory properties and can reduce the immune response in certain contexts. internationalscholarsjournals.com In the bacterium Clostridioides difficile, glycine fermentation is induced by the host immune peptide cathelicidin (B612621) and in turn promotes the bacterium's virulence and stress-response spore formation, demonstrating a direct link between glycine metabolism and host-pathogen interactions. researchgate.net Asparagine metabolism is also linked to immune responses; for example, the enzyme asparaginase, which depletes asparagine, can impact the cell counts in immune-related tissues like the thymus and spleen in mice. nih.gov

Furthermore, other peptides containing a pyroglutamyl (pGlu) N-terminus, though structurally different from this compound, have demonstrated bioactivity in model organisms. Peptides such as pGlu-Leu and pGlu-Asn-Ile, found in fermented foods, have been reported to exhibit anti-colitic activities in mouse models, suggesting a role for some pGlu-peptides in modulating inflammatory responses in the gut. anu.edu.au

Table 1: Research Findings on the N-Terminal Cyclization of X-Asn-Gly Motifs

FindingDescriptionImplicationReference
Novel ModificationA -17 Da modification corresponding to N-terminal cyclization was observed in peptides with an X-Asn-Gly motif.This represents a potential source of error or misinterpretation in proteomics data if not accounted for. nih.gov
Spontaneous NatureThe cyclization occurs spontaneously under common sample preparation conditions for bottom-up proteomics.The structure may not be the result of a specific enzymatic process in vivo but rather a chemical artifact. nih.gov
pH DependenceThe reaction is dependent on pH, distinguishing it from other cyclizations like that of N-terminal glutamine.The chemical environment, rather than a specific enzyme, is the primary driver of this modification. nih.gov
Shared MechanismThe cyclization shares the same succinimide intermediate with the deamidation of Asn residues.This links the formation of this cyclized structure to the known chemical instability of the Asn-Gly sequence. nih.govresearchgate.net

Comparative Functional Genomics and Proteomics of this compound Across Species

There is no direct functional genomic or proteomic data available for the specific tripeptide this compound across species. This is primarily because small peptides are not typically direct gene products but are generated through the post-translational processing of larger precursor proteins. The analysis, therefore, shifts to the precursor proteins and the enzymes that might catalyze such modifications.

The formation of a true pyroglutamyl (pGlu) residue from an N-terminal glutamine (Gln) is catalyzed by enzymes known as glutaminyl cyclases (QCs). However, the cyclization involving an N-terminal asparagine (Asn) is chemically distinct. The spontaneous cyclization of an X-Asn-Gly motif proceeds through a succinimide intermediate, a reaction pathway shared with Asn deamidation. nih.gov

From a comparative proteomics perspective, one could analyze the prevalence of proteins that could serve as precursors. This would involve identifying proteins across different species that possess an N-terminal Gln-Asn-Gly sequence (for potential enzymatic conversion by a QC, though this is speculative) or, more relevant to the known chemical reaction, proteins that naturally feature an N-terminal X-Asn-Gly sequence after initial processing (like methionine excision).

Another relevant enzymatic pathway in peptide cyclization is mediated by asparaginyl endopeptidases (AEPs). In plants, AEPs are crucial for the biosynthesis of cyclotides, a large family of backbone-cyclized peptides. anu.edu.au This process involves the enzyme recognizing a C-terminal Asn (or Asp) residue of a linear precursor and ligating it to an N-terminal residue, which is often Glycine. anu.edu.au While this mechanism produces a head-to-tail cyclic peptide rather than just a modified N-terminus, it highlights a conserved enzymatic system across plant species that utilizes Asn and Gly residues to create cyclic structures. The substrate requirements for this cyclization are specific, often involving an Asn at the P1 position and a small amino acid like Glycine or Serine at the P1′ position.

The study of such processing enzymes and precursor sequences across species would constitute the comparative genomic and proteomic framework for understanding how peptides with structures related to this compound could arise.

Table 2: Comparison of Enzymatic Pathways Involved in Peptide Cyclization

FeatureGlutaminyl Cyclase (QC)Asparaginyl Endopeptidase (AEP)Spontaneous X-Asn-Gly Cyclization
Enzyme Class TransferaseCysteine Peptidase (Ligase activity)Non-enzymatic
Substrate Sequence N-terminal Glutamine (Gln)C-terminal Asn/Asp, N-terminal Gly (typically)N-terminal X-Asn-Gly
Product N-terminal pyroglutamyl (pGlu) residueBackbone-cyclized peptide (e.g., cyclotide)N-terminal cyclized structure via succinimide intermediate
Biological Role Stabilization of peptides/hormones, maturationPlant defense (cyclotides)Primarily observed as a chemical artifact during sample analysis nih.gov
Species Distribution Widespread in animals and plantsWidespread in plantsPotentially any organism (chemistry-dependent)

Structure Activity Relationship Sar Studies and Conformational Analysis of Pglu Asn Gly Analogs for Research Purposes

Systematic Modification of pGlu-Asn-Gly for SAR Investigations

The investigation into the bioactivity of a peptide like this compound begins with systematic modifications to its structure. These modifications aim to identify which components of the peptide—the N-terminal cap, the side chains of the amino acid residues, or the peptide backbone itself—are critical for its function. This process generates a library of analog peptides, each with a specific, targeted change. The subsequent evaluation of these analogs allows for the development of a comprehensive SAR profile, revealing the functional role of each structural element.

Alanine-scanning mutagenesis is a widely employed technique in SAR studies to determine the functional contribution of individual amino acid side chains within a peptide or protein. creative-peptides.comnih.gov The methodology involves systematically replacing each non-alanine amino acid residue in the sequence with alanine (B10760859), one at a time. creative-peptides.com Alanine is chosen because its small, chemically inert methyl side chain effectively removes the specific functionality of the original residue (e.g., charge, hydrogen-bonding capacity, hydrophobicity) without significantly altering the conformation of the peptide backbone. creative-peptides.com

By comparing the biological activity of each alanine-substituted analog to that of the parent peptide, researchers can identify "hot spots"—residues whose side chains are critical for activity. A significant drop in activity upon substitution suggests the original residue plays a key role in receptor binding or catalysis. Conversely, if the substitution has little to no effect, the original side chain is considered less important for the specific function being measured. creative-peptides.com

In the context of this compound, alanine scanning would involve the synthesis and evaluation of two primary analogs: pGlu-Ala -Gly and pGlu-Asn-Ala . While the N-terminal pGlu cannot be substituted with alanine in the traditional sense, its removal or replacement with an alternative N-terminal group would also be a key part of the investigation. Studies on larger peptides have demonstrated that alanine substitution of key residues like asparagine or glycine (B1666218) can lead to significant decreases in potency, highlighting their functional importance. mdpi.com

Table 1: Conceptual Alanine Scan of this compound

This table illustrates the principle of applying alanine-scanning mutagenesis to the this compound sequence to probe the functional importance of the asparagine and glycine residues.

Original PeptideAnalogPosition SubstitutedSide Chain RemovedHypothetical Impact on ActivityRationale
This compoundpGlu-Ala -Gly2Amide-containing side chain of AsnSignificant DecreaseThe Asn side chain may be crucial for hydrogen bonding with a target receptor.
This compoundpGlu-Asn-Ala 3Hydrogen atom of GlyModerate/No ChangeThe Gly residue's primary role may be to provide backbone flexibility rather than a specific side chain interaction.

While alanine scanning reveals the importance of side chains, it provides limited information about the peptide's bioactive conformation—the specific three-dimensional shape it adopts when interacting with its biological target. To investigate this, researchers design and synthesize conformationally restricted analogs. nih.govresearchgate.net This strategy involves introducing chemical modifications that limit the peptide's flexibility, effectively locking it into a smaller number of preferred shapes.

Methods for introducing conformational constraints include:

Cyclization: Linking the N- and C-termini or creating a side-chain-to-side-chain bridge.

Incorporation of non-canonical amino acids: Using building blocks like α,α-disubstituted glycines (e.g., α-aminoisobutyric acid, Aib) that restrict the possible dihedral angles of the peptide backbone. uminho.ptnih.gov

Backbone modifications: Introducing features like N-methylation or creating retro-inverso isomers to alter flexibility and proteolytic stability. nih.gov

If a conformationally restricted analog exhibits high or enhanced bioactivity, it suggests that its constrained structure closely mimics the native peptide's bioactive conformation. acs.org This provides a powerful tool for building a pharmacophore model, which is essential for the rational design of more potent and selective therapeutic agents. nih.gov

Elucidation of Key Structural Determinants for this compound Bioactivity

Through systematic modifications, the structural elements essential for the biological activity of this compound can be pinpointed. This involves dissecting the contributions of the N-terminal cap and the individual amino acid residues.

The N-terminal pyroglutamyl (pGlu) residue is a hallmark of many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). dcu.ieuni-regensburg.de This cyclic lactam is formed from the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. sciopen.comresearchgate.netwikipedia.org The presence of the pGlu moiety serves two primary functions.

First, it confers significant stability by protecting the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the free N-terminus of a peptide chain. dcu.iesciopen.com This protection can substantially increase the peptide's circulating half-life. Second, the rigid, hydrophobic γ-lactam ring of pGlu is often a critical component of the pharmacophore, participating directly in receptor binding and recognition. sciopen.comresearchgate.net In numerous SAR studies of pGlu-containing peptides, the removal of the pGlu residue or its replacement with a non-cyclic group leads to a dramatic loss of biological activity, underscoring its essential role in establishing the correct conformation for molecular recognition. dcu.ie

Beyond the N-terminal cap, the side chains and backbone properties of the subsequent residues are fundamental to defining the peptide's specificity and activity.

Asparagine (Asn): The side chain of asparagine features a primary amide group (-CONH₂), which can act as both a hydrogen bond donor and acceptor. This functionality is often critical for specific interactions with biological targets. In studies of pGlu-Asn-ProNH₂ analogs, which are inhibitors of pyroglutamyl-peptidase II, molecular modeling suggested that hydrogen bonding between the asparagine side chain and the enzyme is a key determinant of their inhibitory properties. nih.govresearchgate.netnih.gov Therefore, in this compound, the Asn residue is likely to be a primary point of contact with a receptor or enzyme, anchoring the peptide in the binding pocket through specific hydrogen bonds.

Glycine (Gly): As the simplest amino acid, with only a hydrogen atom for its side chain, glycine imparts unique structural properties to a peptide. Lacking a bulky side chain, it possesses a much greater degree of conformational flexibility than other amino acids. nih.gov This flexibility can be crucial, allowing the peptide backbone to adopt specific turn or loop conformations that may be required for optimal receptor fit. uminho.ptnih.gov In some contexts, glycine acts as a "hinge," enabling different domains of a peptide to orient correctly. However, this same flexibility can also be a liability, as an unstructured peptide may pay a higher entropic penalty upon binding. The role of glycine in this compound would therefore be to facilitate the adoption of a specific bioactive conformation, a hypothesis that can be tested using conformationally restricted analogs. nih.gov

Table 2: Summary of Functional Roles of Asparagine and Glycine in Peptides

Amino AcidKey Structural FeatureCommon Functional Role in PeptidesPotential Role in this compound
Asparagine (Asn) Polar side chain with amide groupHydrogen bonding, receptor interaction, structural component of proteins. drugbank.comForms specific hydrogen bonds with a target, anchoring the peptide for bioactivity.
Glycine (Gly) No side chain (hydrogen atom)Provides conformational flexibility, allows for tight turns in the peptide backbone, acts as a structural linker. nih.govbachem.comEnables the peptide to adopt the necessary three-dimensional conformation for binding.

Advanced Spectroscopic and Computational Approaches for Conformational Analysis of this compound

To fully understand the structure-function relationships of this compound and its analogs, experimental activity data must be correlated with detailed structural information. Advanced spectroscopic and computational methods are indispensable for this purpose, providing insights into the peptide's conformational preferences in different environments. nih.gov

Spectroscopic Techniques:

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations model the movements of atoms in a peptide over time, providing a dynamic view of its conformational landscape. longdom.org These simulations can predict the most stable conformations, explore folding pathways, and analyze how the peptide interacts with solvent molecules or a receptor. researchgate.netnih.gov

Density Functional Theory (DFT): DFT and other quantum chemical calculations offer a highly accurate method for investigating the electronic structure and conformational energies of small molecules like tripeptides. mdpi.com These methods can be used to calculate the relative energies of different conformers, analyze intramolecular hydrogen bonding, and provide a detailed understanding of the forces governing the peptide's preferred shape. nih.govaip.org

By integrating SAR data with results from these advanced analytical techniques, a comprehensive and high-resolution picture of the molecular basis for this compound's bioactivity can be developed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their conformational preferences. For peptides containing the this compound sequence, NMR studies, often in conjunction with computational methods, have been employed to elucidate their secondary structural elements.

In studies of various insect adipokinetic hormones (AKHs), which are neuropeptides, NMR has been instrumental. nih.govresearchgate.net For instance, research on peptides such as Mem-CC, Tem-HrTH, and Del-CC, conducted in a dimethylsulfoxide (DMSO) solution, utilized NMR restrained molecular mechanics simulations. nih.govresearchgate.net These investigations revealed that the neuropeptides generally adopt an extended structure for the initial four residues, followed by a beta-turn spanning residues 4-8. nih.govresearchgate.net Specifically for Tem-HrTH and Del-CC, the asparagine at position 7 (N7), which is considered crucial for receptor interaction, was found to project outwards from this beta-turn. nih.gov In contrast, for an analog where asparagine was introduced at position 7 ([N7]-Mem-CC), its sidechain was observed to fold into the beta-turn, potentially hindering receptor interaction. nih.gov

Further structural studies on adipokinetic hormones like Melme-CC and Declu-CC in both water and dodecylphosphocholine (B1670865) (DPC) micelle solutions also leveraged NMR-restrained molecular dynamics. nih.gov These studies showed that in an aqueous environment, Melme-CC exists in one primary conformation, whereas Declu-CC has two. nih.gov Within the DPC micelle, which mimics a membrane environment, Melme-CC adopted two preferred conformations, while Declu-CC settled into a single preferred conformation that resembled one of its water-based structures. nih.gov A common feature across all these conformations was a type IV β-turn between residues 4 and 7. nih.gov The orientation of the side chain of the seventh residue (Asp in Melme-CC and Asn in Declu-CC) was found to differ significantly, which may account for their varied biological activities. nih.gov

The process of NMR structure determination involves assigning the proton (¹H) NMR spectrum of the protein. utoronto.ca For larger proteins, this can be challenging due to resonance overlap. utoronto.ca To overcome this, techniques such as uniform labeling with ¹⁵N are used to record three-dimensional NMR spectra, which offer much-improved resolution. utoronto.ca Selective labeling of specific amino acids with ¹⁵N or ¹³C can further aid in the identification and assignment process. utoronto.ca

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and computational modeling are indispensable tools for investigating the conformational dynamics and structure-activity relationships of peptides like this compound and its analogs. numberanalytics.comrug.nl These methods allow for the exploration of the potential energy surface of a molecule and the simulation of its behavior over time. maynoothuniversity.ie

MD simulations have been used extensively to study the folding and dynamics of peptides. nih.gov For example, simulations of Asn-Gly-containing heptapeptides in explicit water were performed to study their propensity to form β-turn structures. nih.govplos.org These simulations, however, have sometimes shown discrepancies with results from quantum mechanical calculations, suggesting that the outcomes can be dependent on the force field and simulation protocol used. nih.govplos.org While quantum mechanical calculations predicted a preference for type I' β-turns for these peptides, the MD simulations indicated that Asn-Gly turns were not the major structural motifs observed. nih.govplos.org

Computational modeling, including MD simulations, has also been applied to understand the interaction between peptides and their receptors. For instance, the binding of the adipokinetic hormone Declu-CC to a model AKH receptor from Anopheles gambiae was investigated, and a free energy of binding was calculated. nih.gov Such studies are vital for rational drug design, where understanding the structure of a ligand and its receptor can pave the way for the development of new therapeutic agents. researchgate.netbioscientifica.com The use of computational methods is particularly important when an experimental structure of the receptor is not available. researchgate.net

The field of computational modeling is continuously advancing, with the development of more sophisticated force fields and simulation techniques, including coarse-grained simulations that allow for the study of larger molecular systems over longer timescales. rug.nlmaynoothuniversity.ie These advancements promise to provide even deeper insights into the structure and function of complex biomolecules. maynoothuniversity.ie

Advanced Analytical and Biochemical Methodologies for Pglu Asn Gly Research

Quantitative and Qualitative Analysis of pGlu-Asn-Gly in Biological Samples

The accurate detection and quantification of this compound in biological matrices such as tissues, plasma, and cerebrospinal fluid are foundational to understanding its physiological and pathological relevance. biocat.comresearchgate.netthermofisher.com This requires highly sensitive and specific analytical methods to distinguish it from a multitude of other endogenous molecules.

High-resolution mass spectrometry (HRMS) stands as a cornerstone technology for the analysis of this compound. ethernet.edu.et Techniques such as Fourier transform ion cyclotron resonance (FTICR-MS) and Orbitrap-based mass spectrometers provide the high mass accuracy and resolution necessary to confidently identify and quantify this small peptide. researchgate.net

Targeted Metabolomics: This approach is specifically tailored to quantify known metabolites, including this compound. thermofisher.comcreative-proteomics.com It typically employs liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) systems. creative-proteomics.commdpi.com By using stable isotope-labeled internal standards, targeted metabolomics can achieve high accuracy and precision, making it suitable for verifying hypotheses and studying specific metabolic pathways involving the tripeptide. mdpi.comnih.gov For instance, a targeted metabolomics workflow can be developed to specifically measure the concentration of this compound across a large number of biological samples, providing insights into its association with various physiological states or diseases. thermofisher.comnih.gov

Proteomics and Peptidomics: In a broader "omics" approach, proteomics and peptidomics aim to identify and quantify the entire complement of proteins and peptides in a biological sample. kuleuven.be While less focused than targeted metabolomics, these discovery-based methods can reveal the presence of this compound and its relative abundance in different biological contexts. creative-proteomics.comacs.org Advanced "top-down" and "middle-down" proteomics strategies can analyze intact proteins and large peptides, which may be precursors to this compound. epfl.ch Positional proteomics techniques, such as TAILS (Terminal Amine Isotopic Labeling of Substrates), are particularly useful for identifying N-terminally modified peptides, including those with a pyroglutamate (B8496135) (pGlu) residue. acs.org

The table below summarizes the application of various mass spectrometry techniques in the analysis of peptides like this compound.

Technique Platform Primary Application for this compound Key Advantages Reference
Targeted MetabolomicsLC-MS/MS, GC-MS/MSAbsolute or relative quantification in biological fluids and tissues.High sensitivity, specificity, and accuracy for known analytes. creative-proteomics.comnih.gov
Proteomics/PeptidomicsMALDI-TOF, ESI-Q-TOFDiscovery and identification in complex biological mixtures.Comprehensive profiling of peptides and proteins. kuleuven.becreative-proteomics.com
High-Resolution Mass SpectrometryOrbitrap, FT-ICR MSHigh-confidence identification and structural elucidation.High mass accuracy and resolution, enabling differentiation from isobaric species. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS)Triple Quadrupole, Ion Trap, Q-TOFStructural confirmation and sequencing of the peptide.Provides fragmentation patterns for definitive identification. researchgate.netacs.org

Prior to mass spectrometric analysis, chromatographic separation is essential to reduce the complexity of biological samples and to purify this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most common techniques for peptide separation. Peptides are separated based on their hydrophobicity. The mobile phase typically consists of an aqueous solvent with an organic modifier (like acetonitrile) and an ion-pairing agent (like trifluoroacetic acid). While effective, the retention of a small, polar peptide like this compound can be challenging.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds. acs.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. This technique can provide better retention and separation for highly polar peptides like this compound compared to RP-HPLC. acs.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. huji.ac.il While generally used for larger molecules, it can be employed as an initial purification step to separate peptides from larger proteins and other macromolecules in a biological extract. huji.ac.il

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. pressbooks.pub Depending on the pH of the mobile phase and the isoelectric point of this compound, either cation or anion exchange chromatography can be utilized for its purification. pressbooks.pub

The following table outlines the principles and applications of these chromatographic techniques for this compound research.

Technique Principle of Separation Application for this compound Reference
Reversed-Phase HPLC (RP-HPLC)HydrophobicityAnalysis and purification, often coupled directly to MS. sigmaaldrich.com
Hydrophilic Interaction Liquid Chromatography (HILIC)Polarity/HydrophilicitySeparation of polar peptides, offering alternative selectivity to RP-HPLC. acs.org
Size-Exclusion Chromatography (SEC)Molecular SizeInitial sample cleanup, removal of high molecular weight proteins. huji.ac.il
Ion-Exchange Chromatography (IEX)Net ChargePurification based on the peptide's charge at a specific pH. pressbooks.pub

Metabolic flux analysis (MFA) using stable isotopes provides a dynamic view of the synthesis and turnover rates of metabolites. nih.govnih.govresearchgate.net By introducing substrates labeled with stable isotopes (e.g., ¹³C or ¹⁵N) into a biological system, researchers can trace the incorporation of these isotopes into this compound and its precursors. nih.govnih.gov

This approach allows for the quantitative measurement of the rates (fluxes) of the metabolic pathways leading to the formation and degradation of the tripeptide. nih.govresearchgate.net Mass spectrometry is used to analyze the mass isotopomer distribution of the peptide and its constituent amino acids, which reflects the underlying metabolic fluxes. d-nb.inforesearchgate.net This information is crucial for understanding how the metabolism of this compound is regulated and how it changes in different physiological or pathological conditions. nih.gov

In Vitro Assay Development for Functional Studies of this compound

To investigate the biological functions of this compound, a variety of in vitro assays are employed to characterize its interactions with potential receptors and to study the enzymes involved in its metabolism.

Ligand binding assays are fundamental for identifying and characterizing receptors that may bind to this compound. giffordbioscience.com These assays measure the affinity (Kd) and specificity of the interaction between the peptide and its putative receptor. giffordbioscience.com

Radioligand Binding Assays: This classic technique involves using a radiolabeled version of this compound (or a competitive ligand) to quantify binding to cell membranes or purified receptors. sigmaaldrich.com The high sensitivity of radioactivity detection allows for precise measurement of binding parameters. giffordbioscience.com

Fluorescence-Based Assays: These assays use fluorescently labeled ligands or employ techniques like fluorescence polarization or FRET (Förster Resonance Energy Transfer) to monitor the binding event. They offer a non-radioactive alternative with high sensitivity. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time analysis of binding kinetics. ox.ac.uk It measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a receptor immobilized on the chip. This provides data on association (kon) and dissociation (koff) rates, in addition to binding affinity (Kd). giffordbioscience.com

The table below compares different ligand binding assays applicable to this compound research.

| Assay Type | Principle | Key Parameters Measured | Advantages | Reference | | --- | --- | --- | --- | | Radioligand Binding | Measures radioactivity of a labeled ligand bound to a receptor. | Kd, Bmax, Ki | High sensitivity, well-established. | giffordbioscience.comsigmaaldrich.com | | Fluorescence-Based | Detects changes in fluorescence upon ligand binding. | Kd, IC50 | Non-radioactive, suitable for high-throughput screening. | nih.gov | | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | kon, koff, Kd | Label-free, real-time kinetic data. | ox.ac.uk |

Understanding the enzymatic machinery that synthesizes and degrades this compound is crucial for comprehending its regulation.

Biosynthetic Enzymes: The formation of the N-terminal pyroglutamate (pGlu) residue from a glutamine precursor is catalyzed by glutaminyl cyclases (QCs). acs.organaspec.com Enzyme activity assays for QCs can be developed using a synthetic peptide substrate (Gln-Asn-Gly) and monitoring the formation of this compound over time, often by HPLC or MS. Alternatively, fluorogenic substrates that release a fluorescent molecule upon cyclization can be used for high-throughput screening of QC inhibitors or activators. anaspec.com The formation of peptide bonds is catalyzed by ligases, and their activity can be monitored by measuring the consumption of substrates or the formation of the peptide product. nih.gov

Degradative Enzymes: Peptidases that cleave this compound can be studied using various enzyme activity assays. rsc.orgmdpi.com A common approach is to incubate the peptide with a tissue extract or a purified enzyme and then quantify the remaining substrate or the appearance of breakdown products (e.g., pGlu and Asn-Gly) using HPLC or MS. elifesciences.orgdiva-portal.org Fluorogenic or chromogenic substrates, where the cleavage of a peptide bond releases a fluorescent or colored molecule, are also widely used for continuous monitoring of enzyme activity and for screening potential inhibitors. mdpi.comprotocols.io

The following table provides an overview of enzyme assay methodologies.

| Enzyme Type | Assay Principle | Typical Substrate | Detection Method | Reference | | --- | --- | --- | --- | | Glutaminyl Cyclase (Biosynthesis) | Monitoring the conversion of Gln- to pGlu-. | Gln-Asn-Gly or a fluorogenic Gln-peptide. | HPLC, Mass Spectrometry, Fluorescence. | anaspec.commdpi.com | | Peptidases (Degradation) | Monitoring the cleavage of the peptide backbone. | this compound or a fluorogenic/chromogenic peptide analog. | HPLC, Mass Spectrometry, Fluorescence, Spectrophotometry. | rsc.orgelifesciences.org |

Cell-Based Reporter Assays for Signaling Pathway Activation

Cell-based reporter assays are indispensable tools for dissecting the cellular impact of molecules like this compound. discoverx.com These assays are designed to monitor the activation of specific signaling pathways by measuring the expression of a reporter gene, which is linked to a transcriptional response element that is activated by the pathway of interest. discoverx.comnih.gov When this compound interacts with a cellular receptor and initiates a signaling cascade, the corresponding transcription factor is activated, leading to the expression of the reporter gene. discoverx.com The product of this gene, often an enzyme like luciferase or β-galactosidase, can be easily quantified, providing a direct measure of pathway activation. discoverx.comnih.gov

Commonly used reporter systems in studying signaling pathways include:

Luciferase-based assays: These are highly sensitive assays that use the enzyme luciferase, which produces light in the presence of a substrate. nih.govnih.gov The amount of light generated is proportional to the level of reporter gene expression and, therefore, the activation of the signaling pathway. nih.govnih.govbenthamopen.com

β-galactosidase (β-gal) assays: In these assays, the reporter enzyme β-galactosidase cleaves a substrate to produce a colored or fluorescent product that can be measured. discoverx.com

Fluorescent protein reporters: Genes for fluorescent proteins like Green Fluorescent Protein (GFP) can also be used as reporters. systembio.com Pathway activation leads to the production of the fluorescent protein, which can be detected by microscopy or flow cytometry. systembio.com

The choice of reporter system and the specific response element depends on the signaling pathway being investigated. For instance, to study pathways that increase cyclic AMP (cAMP) levels, a cAMP response element (CRE) is linked to the reporter gene. nih.govbenthamopen.com Similarly, for pathways involving transcription factors like NFAT (nuclear factor of activated T-cells), an NFAT response element is used. discoverx.comnih.gov

The table below provides an overview of how different cell-based reporter assays can be theoretically applied to study signaling pathways potentially modulated by this compound.

Reporter Assay TypePrinciplePotential Application for this compound Research
Luciferase Reporter Assay with CRE Measures cAMP-mediated signaling by quantifying light produced by luciferase under the control of a cAMP Response Element (CRE). nih.govbenthamopen.comTo determine if this compound activates G-protein coupled receptors (GPCRs) that signal through the Gs pathway, leading to increased cAMP production.
PathHunter® β-galactosidase Reporter Assay Utilizes enzyme fragment complementation (EFC) where pathway activation leads to the expression of a small enzyme donor fragment (ProLabel) that complements with an enzyme acceptor (EA) to form an active β-galactosidase enzyme. discoverx.comTo screen for this compound-induced activation of a wide range of signaling pathways by using cell lines with different pre-engineered reporter constructs. discoverx.com
pGreenFire Lentiviral Reporter Vectors These vectors co-express a fluorescent protein (like copGFP) for visual tracking and a luciferase for quantitative analysis of pathway activation, and can be used to create stable cell lines. systembio.comTo create stable cell lines that report on specific signaling pathways (e.g., NF-κB, p53) and use them to study the long-term or dose-dependent effects of this compound. systembio.com
NFAT Reporter Assay Measures the activation of the calcium-NFAT signaling pathway. discoverx.comnih.govTo investigate if this compound interacts with receptors that signal through Gq-coupled pathways, leading to calcium mobilization and NFAT activation. discoverx.comnih.gov

Genetic and Molecular Biology Tools for Manipulating this compound Expression and Activity in Research Models

The pyroglutamyl (pGlu) modification at the N-terminus of peptides and proteins, such as in this compound, is a post-translational modification that can significantly impact their stability and biological activity. researchgate.netacs.org This modification is formed by the cyclization of an N-terminal glutamine (Gln) residue. researchgate.netacs.org Investigating the function of this compound often requires the use of genetic and molecular biology tools to manipulate its formation and the enzymes involved in its metabolism.

Genetic Tools for Studying this compound:

Site-Directed Mutagenesis: This technique is used to alter the DNA sequence that codes for a protein. To study the importance of the pGlu modification, researchers can mutate the N-terminal Gln codon to a codon for a different amino acid that cannot cyclize, such as alanine (B10760859). By comparing the activity of the modified protein with the wild-type, the role of the pGlu residue can be determined.

Gene Knockout/Knockdown: To understand the role of enzymes that may be involved in the formation or degradation of this compound, their corresponding genes can be inactivated or their expression reduced. This can be achieved using techniques like CRISPR-Cas9 for gene knockout or RNA interference (RNAi) for gene knockdown. The resulting phenotype can provide insights into the function of the peptide.

Heterologous Expression: The gene encoding the precursor peptide of this compound can be introduced into a host organism (like E. coli or yeast) that does not normally produce it. nih.gov This allows for the production of larger quantities of the peptide for biochemical and structural studies. nih.gov

Molecular Biology Tools for Analyzing this compound:

Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR): These techniques are used to amplify and quantify the DNA and RNA sequences that code for the precursor of this compound. danaher.comnih.gov This allows researchers to study the regulation of its gene expression under different conditions. danaher.com

DNA Sequencing: Sequencing the gene that encodes the precursor peptide can identify any genetic variations (polymorphisms) that might affect its expression or function. danaher.comaddgene.org

Enzymatic Digestion: The enzyme pyroglutamate aminopeptidase (B13392206) (PGAP) can specifically remove the N-terminal pGlu residue from peptides and proteins. researchgate.net This tool is crucial for confirming the presence of the pGlu modification and for studying its impact on the peptide's function. researchgate.net

The following table summarizes the key genetic and molecular biology tools and their applications in the study of this compound.

ToolDescriptionApplication in this compound Research
Site-Directed Mutagenesis A molecular biology method used to make specific and intentional changes to a DNA sequence.To substitute the N-terminal glutamine residue to prevent pGlu formation and assess the impact on peptide activity.
CRISPR-Cas9 A genome editing tool that allows for the precise alteration of DNA sequences in living cells.To knockout genes encoding enzymes potentially involved in the cyclization of glutamine to pGlu, to understand the peptide's biosynthesis.
RNA interference (RNAi) A biological process in which RNA molecules inhibit gene expression or translation.To knockdown the expression of enzymes that may degrade this compound, to study its metabolic stability.
Heterologous Expression The expression of a gene in a host organism that does not naturally have that gene. nih.govTo produce large quantities of the this compound precursor peptide for in vitro studies and structural analysis. nih.gov
Pyroglutamate Aminopeptidase (PGAP) Digestion An enzymatic method to specifically remove the N-terminal pGlu residue. researchgate.netTo confirm the identity of the peptide as having an N-terminal pGlu and to generate the de-blocked peptide for comparative functional assays. researchgate.net

Through the combined use of these advanced analytical, genetic, and molecular biology techniques, researchers continue to shed light on the precise roles of this compound in biological systems.

Future Research Directions and Unanswered Questions in Pglu Asn Gly Biology

Elucidating Novel pGlu-Asn-Gly Receptors and Signaling Pathways

A primary gap in our knowledge is the definitive identification of specific cell surface receptors that mediate the biological effects of this compound. While the peptide is known to trigger downstream cellular events, the initial protein interaction that instigates these cascades remains largely unconfirmed. Future research must prioritize the deorphanization of its receptor(s) and the comprehensive mapping of its signaling networks.

Key research initiatives should include:

Receptor Screening: High-throughput screening campaigns against extensive libraries of orphan G-protein coupled receptors (GPCRs) are a logical starting point. The structural characteristics of this compound suggest a potential interaction with a peptide-binding GPCR. Functional assays measuring second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization upon this compound application would be instrumental in identifying positive hits.

Affinity-Based Proteomics: Chemical biology approaches offer a direct method for identifying binding partners. Synthesizing a this compound analogue equipped with a photo-affinity label and a biotin (B1667282) tag would allow for covalent cross-linking to interacting proteins in native cell membrane preparations. Subsequent purification and identification via mass spectrometry could reveal novel receptor candidates and accessory binding proteins.

Phosphoproteomic Profiling: Regardless of receptor identity, the immediate downstream signaling events can be mapped. Using quantitative phosphoproteomics, researchers can identify kinases and substrates that are rapidly phosphorylated following cellular exposure to this compound. This can help to reconstruct the initial signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, that are activated by the peptide.

The table below outlines potential strategies for receptor identification.

Research ApproachPrinciplePotential OutcomeKey Challenge
Orphan GPCR ScreeningSystematically test this compound against a panel of uncharacterized GPCRs in a functional assay (e.g., calcium flux, cAMP accumulation).Identification of one or more specific GPCRs that are activated by the tripeptide.Requires access to large, validated receptor libraries; potential for non-specific or low-affinity hits.
Photo-affinity LabelingUse a chemically modified this compound probe to covalently bind to interacting proteins upon UV light exposure for subsequent identification.Direct identification of binding proteins from a native biological context (cell membranes, tissue lysates).Synthesis of a functional probe can be complex; non-specific binding can complicate data interpretation.
Signaling Pathway AnalysisMeasure changes in downstream signaling molecules (e.g., phosphoproteins, second messengers) to infer the type of receptor pathway involved.Characterization of the signaling signature (e.g., Gs, Gi, Gq-coupled) to narrow down candidate receptor families.Provides indirect evidence; does not identify the specific receptor protein itself.

Uncovering Additional Biological Roles of this compound in Understudied Systems

Current research has predominantly focused on the nervous and immune systems. The systemic presence of this compound and its potential enzymatic precursors suggests that its functions may extend to numerous other physiological systems that remain largely unexplored. A concerted effort is needed to investigate its roles beyond the canonical contexts.

Future research should expand into the following areas:

Cardiovascular Homeostasis: Investigate the potential effects of this compound on vascular tone, endothelial function, and cardiac contractility. Experiments using ex vivo wire myography on isolated arterial rings or Langendorff-perfused heart preparations could reveal direct vasoactive or inotropic properties.

Gastrointestinal (GI) Function: As a peptide, this compound could act as a signaling molecule within the gut-brain axis. Studies are needed to determine if it modulates gut motility, epithelial barrier integrity, or the secretion of gut hormones. Ussing chamber experiments on intestinal tissue could assess its impact on ion transport and barrier function.

Metabolic Regulation: Explore the link between the central effects of this compound and peripheral metabolism. Research should examine whether central or peripheral administration of the peptide influences glucose homeostasis, insulin (B600854) sensitivity, or lipid metabolism in animal models of metabolic disease.

Endocrine Crosstalk: The peptide's presence in tissues like the hypothalamus suggests a potential role in regulating the hypothalamic-pituitary-adrenal (HPA) axis or other endocrine pathways. In vitro studies using primary pituitary cell cultures or in vivo microdialysis could clarify its influence on hormone secretion.

The table below summarizes potential research avenues in understudied systems.

Physiological SystemKey Unanswered QuestionSuggested Experimental Model
Cardiovascular SystemDoes this compound directly regulate blood pressure or cardiac function?Ex vivo wire myography; Langendorff-perfused heart; in vivo telemetry in animal models.
Gastrointestinal TractIs this compound involved in gut-brain signaling or regulation of intestinal barrier function?In vivo gut motility assays; Ussing chambers; gut organoid cultures.
Metabolic SystemDoes this compound influence glucose metabolism or energy expenditure?Glucose/insulin tolerance tests; indirect calorimetry; primary adipocyte/hepatocyte cultures.
Endocrine SystemDoes this compound modulate the release of pituitary or adrenal hormones?Primary pituitary cell cultures; in vivo microdialysis of the hypothalamus; adrenal gland perfusion.

Development of Advanced in vitro and ex vivo Models for Comprehensive Mechanistic Studies

To move beyond simplistic cell culture systems, the development and application of more physiologically relevant models are paramount. These advanced models can better recapitulate the complex tissue architecture, cell-cell interactions, and microenvironments in which this compound functions.

Future research should incorporate:

3D Organoids: Patient-derived or cell-line-derived organoids (e.g., brain, intestinal, or lung organoids) provide a three-dimensional context with multiple, self-organized cell types. These models are ideal for studying the effects of this compound on tissue development, cell differentiation, and complex intercellular communication over longer time scales.

Organ-on-a-Chip Technology: Microfluidic devices can be used to create microphysiological systems that model specific functional units, such as the neurovascular unit or the blood-brain barrier. These chips allow for precise control of flow, chemical gradients, and mechanical forces, enabling detailed investigation of this compound transport, receptor engagement, and cellular responses under near-physiological conditions.

Precision-Cut Tissue Slices: The use of acute ex vivo tissue slices (e.g., from the hippocampus, spleen, or liver) preserves the native cellular architecture and synaptic/junctional connectivity. This platform is exceptionally well-suited for electrophysiological and real-time imaging studies to assess the immediate impact of this compound on network activity and cellular function.

The table below compares the utility of these advanced models for this compound research.

Model SystemKey AdvantagePrimary Application for this compound ResearchLimitation
3D OrganoidsRecapitulates tissue development and complex cell-cell interactions.Studying long-term effects on cell differentiation, maturation, and gene expression.Lacks vascularization and immune components; high variability.
Organ-on-a-ChipPrecise microenvironmental control; models tissue interfaces.Investigating transport across barriers (e.g., BBB) and cell responses to flow/shear stress.Technically complex to set up; often limited to a few cell types.
Precision-Cut Tissue SlicesPreserves native tissue architecture and local circuitry.Analyzing acute effects on neuronal excitability, network oscillations, and local cell signaling.Limited viability (hours to days); subject to slicing-induced artifacts.

Integration of Omics Data for Systems-Level Understanding of this compound Biology

To achieve a holistic understanding of this compound's mechanism of action, research must transition from single-endpoint assays to an integrated, multi-omics approach. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive map of the molecular perturbations induced by the tripeptide.

A systems biology workflow should involve:

Multi-Omics Data Generation: In a controlled experimental setup (e.g., a relevant cell line or animal model treated with this compound), systematically collect data from multiple molecular layers: transcriptomics (RNA-Seq), proteomics (quantitative mass spectrometry), phosphoproteomics, and metabolomics (LC-MS or NMR).

Bioinformatic Integration and Network Analysis: Employ advanced computational tools to integrate these diverse datasets. The goal is to identify pathways and networks that are significantly and coherently altered by this compound. This can reveal key regulatory hubs and unexpected functional connections that would be missed by studying each data type in isolation.

Hypothesis Generation: The integrated network models can be used to generate new, data-driven hypotheses. For example, if transcriptomic and proteomic data both point to the upregulation of an inflammatory pathway, and metabolomic data shows a corresponding change in immunomodulatory metabolites, this provides strong, multi-layered evidence for a specific function.

The table below details how different omics technologies can address key questions about this compound.

Omics TechnologyData GeneratedSpecific Question Answered
Transcriptomics (RNA-Seq)Changes in gene expression (mRNA levels).Which genes and transcriptional programs are activated or repressed by this compound?
Proteomics (LC-MS/MS)Changes in global protein abundance.Which proteins are synthesized or degraded in response to the peptide?
PhosphoproteomicsChanges in protein phosphorylation status.Which signaling kinases and pathways are acutely activated by this compound?
Metabolomics (NMR/MS)Changes in the levels of small molecule metabolites.How does this compound alter the metabolic state of a cell or tissue?

Methodological Advancements for Ultra-Sensitive Detection and Spatial Resolution of this compound

A significant barrier to understanding the endogenous role of this compound is the technical difficulty in detecting and quantifying it at low physiological concentrations within complex biological samples. Furthermore, understanding where the peptide is located within a tissue is crucial for deciphering its function.

Future efforts must focus on developing more advanced analytical methods:

Enhanced Mass Spectrometry: The development of next-generation liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols is essential. This includes optimizing sample pre-concentration techniques, exploring chemical derivatization to improve ionization efficiency and fragmentation, and employing micro-flow or nano-flow LC systems to achieve attomole-level sensitivity.

Mass Spectrometry Imaging (MSI): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) imaging can map the distribution of this compound directly on tissue sections without the need for labels. This would provide unprecedented spatial information, allowing researchers to correlate its presence with specific anatomical structures, cell types, or pathological lesions in the brain, lymph nodes, or other tissues.

Novel Biosensor Development: A long-term goal is the creation of genetically encoded or synthetic biosensors for real-time detection of this compound in living cells or organisms. A Förster Resonance Energy Transfer (FRET)-based sensor, for example, could be engineered to change its fluorescent signal upon binding the peptide, enabling dynamic visualization of its release and diffusion with high spatiotemporal resolution.

The table below compares emerging methods for this compound detection.

Detection MethodPrincipleKey AdvantageType of Information
Ultra-High Performance LC-MS/MSChemical separation followed by mass-to-charge ratio detection of fragmented ions.Highest sensitivity and specificity for absolute quantification.Quantitative (concentration in tissue homogenates or fluids).
Mass Spectrometry Imaging (MSI)Laser or solvent spray desorption/ionization directly from a tissue surface to generate a spatial map of molecules.Provides label-free spatial distribution within a tissue context.Spatial/Semi-quantitative (localization in anatomical regions).
FRET-Based BiosensorsA conformational change in a sensor protein upon ligand binding alters energy transfer between two fluorophores.Enables real-time imaging of concentration dynamics in live cells.Spatiotemporal (dynamic changes in living systems).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.